

Synthesis of 2-Azidobenzoic Acid from Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-azidobenzoic Acid

Cat. No.: B1276999

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **2-azidobenzoic acid** from anthranilic acid. The primary method involves the diazotization of anthranilic acid followed by a reaction with sodium azide. This process is a fundamental transformation in organic chemistry, yielding a versatile intermediate used in the synthesis of various heterocyclic compounds and as a photoaffinity labeling reagent.

Core Synthesis Pathway

The synthesis proceeds in a two-step, one-pot reaction. First, the amino group of anthranilic acid is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). Subsequently, the introduction of sodium azide to the in situ generated diazonium salt results in the formation of **2-azidobenzoic acid**.

Experimental Protocols

The following is a detailed experimental protocol synthesized from established literature procedures.

Materials:

- Anthranilic acid

- Concentrated Hydrochloric Acid (HCl)
- Sodium nitrite (NaNO₂)
- Sodium azide (NaN₃)
- Deionized water
- Heptane
- Benzene
- Ice

Equipment:

- Beakers (200 mL and other appropriate sizes)
- Magnetic stirrer and stir bar
- Dropping funnel
- Filter funnel and filter paper
- pH meter or pH paper
- Recrystallization apparatus
- Standard laboratory glassware

Procedure:

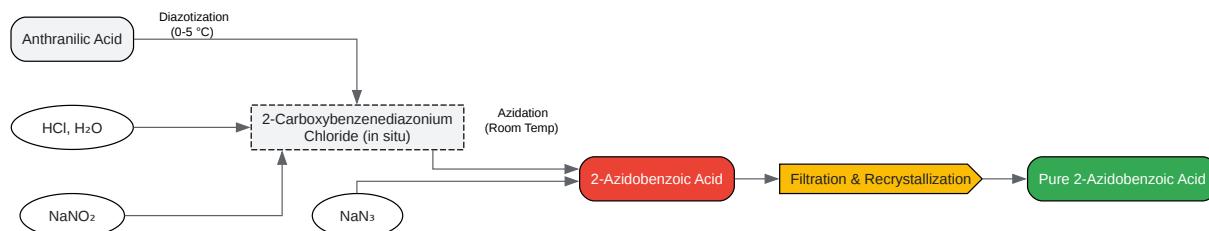
- Preparation of the Anthranilic Acid Solution: In a 200 mL beaker, a solution of anthranilic acid (15.3 mmol) is prepared in a mixture of water (15 mL) and concentrated HCl (17 mL).[1][2] The mixture is then cooled to 0-5 °C in an ice bath with vigorous stirring.[1][2]
- Diazotization: A pre-cooled solution of sodium nitrite (1.06 g, 15.3 mmol) in 10 mL of water is added dropwise to the anthranilic acid solution.[1][2] The temperature should be maintained

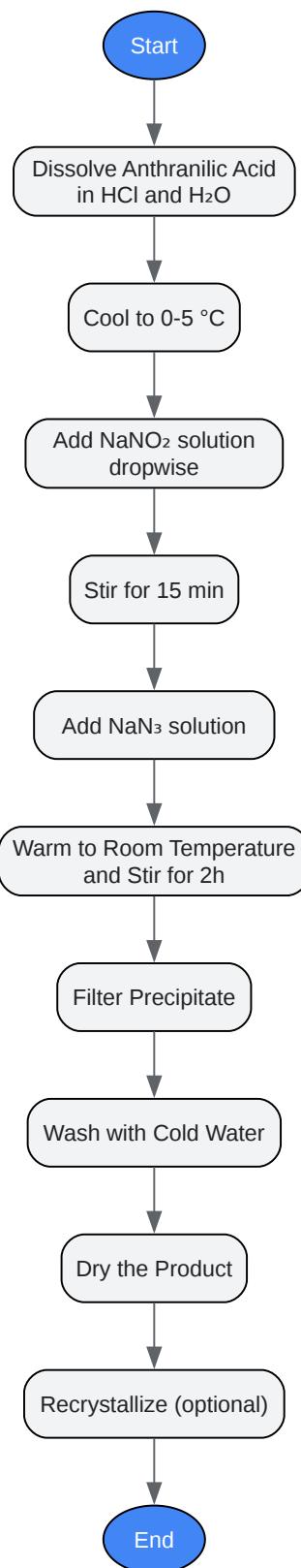
at 0-5 °C during the addition. The reaction mixture is stirred for an additional 15 minutes after the addition is complete.[1][2]

- Azidation: A solution of sodium azide (1.08 g, 16.6 mmol) in 10 mL of water is then added to the reaction mixture.[1][2]
- Reaction Completion and Precipitation: The resulting mixture is allowed to gradually warm to room temperature and is stirred for approximately 2 hours.[1][2] The product, **2-azidobenzoic acid**, will precipitate out of the solution as a white crystalline solid.[1][2]
- Isolation and Purification: The precipitate is collected by filtration and washed with cold water.[1][2] The crude product is then dried in the dark at room temperature.[1][2] For further purification, the **2-azidobenzoic acid** can be recrystallized from a 1:1 (v/v) mixture of heptane and benzene.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **2-azidobenzoic acid**.


Parameter	Value	Reference
Molar Ratio (Anthranilic Acid : Sodium Nitrite)	1 : 1	[1][2]
Molar Ratio (Anthranilic Acid : Sodium Azide)	1 : 1.08	[1][2]
Diazotization Temperature	0 - 5 °C	[1][2]
Azidation Temperature	Gradual warming to room temperature	[1][2]
Diazotization Time	15 minutes	[1][2]
Azidation Reaction Time	~2 hours	[1][2]
Melting Point	142-143 °C (decomposes)	[1]


Safety Precautions

- Sodium Azide (NaN_3): Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin.^[3] It reacts with acids to produce highly toxic and explosive hydrazoic acid gas.^[4] It also reacts with heavy metals (like copper and lead) to form shock-sensitive explosive metal azides.^{[3][4]} Therefore, avoid contact with acids and metals. Never dispose of sodium azide down the drain.^{[3][4]} Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^[4]
- **2-Azidobenzoic Acid:** This compound is also potentially explosive, especially when heated. ^[3] It should be handled with care and stored in a cool, dark place.
- General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Azidobenzoic acid CAS#: 31162-13-7 [m.chemicalbook.com]
- 2. 2-Azidobenzoic acid | 31162-13-7 [m.chemicalbook.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- To cite this document: BenchChem. [Synthesis of 2-Azidobenzoic Acid from Anthranilic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276999#2-azidobenzoic-acid-synthesis-from-anthranilic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com